molecular formula C11H13BrO2 B13205821 2-Bromo-2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine

2-Bromo-2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine

Cat. No.: B13205821
M. Wt: 257.12 g/mol
InChI Key: XDTGPYCYQLFZHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine is an organic compound with the molecular formula C11H13BrO2. It is a brominated derivative of benzodioxine, characterized by the presence of three methyl groups and a bromine atom. This compound is primarily used in research and has various applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine typically involves the bromination of 2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of bromine-containing waste.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of 2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine derivatives with various functional groups.

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of 2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine without the bromine atom.

Scientific Research Applications

2-Bromo-2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: Utilized in the development of novel materials with specific properties.

    Biological Studies: Studied for its interactions with biological molecules and potential biological activities.

Mechanism of Action

The mechanism of action of 2-Bromo-2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism would involve interactions with biological targets, such as enzymes or receptors, leading to potential therapeutic effects. The exact molecular targets and pathways would depend on the specific derivatives and their intended use.

Comparison with Similar Compounds

Similar Compounds

    2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxine: The non-brominated parent compound.

    2-Chloro-2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine: A chlorinated analogue.

    2-Iodo-2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine: An iodinated analogue.

Uniqueness

2-Bromo-2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogues. The bromine atom can participate in specific reactions, such as nucleophilic substitution, that are not possible with the non-halogenated or differently halogenated analogues. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

3-bromo-3,6,7-trimethyl-2H-1,4-benzodioxine

InChI

InChI=1S/C11H13BrO2/c1-7-4-9-10(5-8(7)2)14-11(3,12)6-13-9/h4-5H,6H2,1-3H3

InChI Key

XDTGPYCYQLFZHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(CO2)(C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.